molecular formula C24H29ClO8 B15385491 (2S)-2-[4-chloro-3-[[4-(oxolan-3-yloxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol

(2S)-2-[4-chloro-3-[[4-(oxolan-3-yloxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol

Cat. No.: B15385491
M. Wt: 480.9 g/mol
InChI Key: YIVKIDWTTVMRBY-JPXCSTFASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-[4-chloro-3-[[4-(oxolan-3-yloxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol (hereafter referred to as the target compound) is a synthetic aryl-C-glucoside derivative with a molecular weight of 540.92 g/mol. Its structure features a central glucose core modified with a 4-chloro-3-benzylphenyl group substituted with a tetrahydrofuran (oxolan-3-yloxy) moiety. This compound is pharmacologically significant as the active ingredient in empagliflozin (EMPA), a sodium-glucose co-transporter 2 (SGLT2) inhibitor approved for treating type 2 diabetes mellitus . By inhibiting renal glucose reabsorption, it promotes urinary glucose excretion, offering a unique insulin-independent mechanism for glycemic control .

Key structural attributes include:

  • Chlorophenyl group: Enhances target binding to SGLT2.
  • Oxolan-3-yloxy substitution: Optimizes pharmacokinetic properties, including solubility and metabolic stability.
  • Methoxy and hydroxymethyl groups: Critical for maintaining the β-D-glucopyranose conformation required for SGLT2 affinity .

Properties

Molecular Formula

C24H29ClO8

Molecular Weight

480.9 g/mol

IUPAC Name

(2S)-2-[4-chloro-3-[[4-(oxolan-3-yloxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol

InChI

InChI=1S/C24H29ClO8/c1-30-24(23(29)22(28)21(27)20(12-26)33-24)16-4-7-19(25)15(11-16)10-14-2-5-17(6-3-14)32-18-8-9-31-13-18/h2-7,11,18,20-23,26-29H,8-10,12-13H2,1H3/t18?,20?,21?,22?,23?,24-/m0/s1

InChI Key

YIVKIDWTTVMRBY-JPXCSTFASA-N

Isomeric SMILES

CO[C@@]1(C(C(C(C(O1)CO)O)O)O)C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)OC4CCOC4

Canonical SMILES

COC1(C(C(C(C(O1)CO)O)O)O)C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)OC4CCOC4

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison

Compound Name Molecular Weight (g/mol) Key Substituents SGLT2 IC₅₀ (nM) Bioactivity Notes
Target Compound (Empagliflozin) 540.92 4-chloro-3-(oxolan-3-yloxy-benzyl)phenyl 3.1 High selectivity (>2,500-fold vs. SGLT1)
Dapagliflozin [(2S,3R,4R,5S,6R)-2-[4-chloro-3-(4-ethoxybenzyl)phenyl]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol] 408.87 4-chloro-3-(4-ethoxybenzyl)phenyl 1.2 Faster renal clearance; lower oral bioavailability vs. EMPA
Triacetylated EMPA Derivative [(2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(acetoxymethyl)oxane-3,4,5-triyl triacetate] 669.10 Acetylated hydroxymethyl and hydroxyl groups N/A Prodrug with enhanced lipophilicity; hydrolyzed to active EMPA

Key Differences and Implications :

Substituent Effects on Pharmacokinetics :

  • The oxolan-3-yloxy group in EMPA improves metabolic stability compared to dapagliflozin’s ethoxybenzyl group, which undergoes faster CYP-mediated oxidation .
  • Dapagliflozin’s simpler substituent contributes to its higher SGLT2 potency (IC₅₀ 1.2 nM vs. EMPA’s 3.1 nM) but shorter half-life (12–14 hours vs. EMPA’s 10–19 hours) .

Synthesis and Impurity Profiles: EMPA synthesis involves intermediates like dis(4-[(5-bromo-2-chlorophenyl)methyl]phenol) (IMP1) and ((3S)-3-[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran) (IMP2), which are rigorously controlled to ≤0.15% in final formulations . Dapagliflozin’s synthesis avoids brominated intermediates, reducing genotoxic impurity risks .

Prodrug Derivatives :

  • The triacetylated EMPA derivative (MW 669.10 g/mol) demonstrates how esterification of polar groups (e.g., hydroxymethyl) enhances membrane permeability, though it requires enzymatic activation in vivo .

Broader Structural Class Comparisons

Table 2: Cross-Class Comparison

Compound Class Example Compound (IUPAC Name) Key Features Bioactivity Divergence
Aryl-C-glucosides (SGLT2 inhibitors) Target compound Chlorophenyl + hydrophilic substitutions Selective SGLT2 inhibition; antidiabetic
Flavonoid derivatives (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(2R,3R)-2-(4-hydroxyphenyl)-4-... (C60H62O24; MW 1167.10) Complex polyphenolic structure Antioxidant, anti-inflammatory; no SGLT2 activity
Simple glycosides (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(4-nitrophenyl)methoxy]oxane-3,4,5-triol Nitrophenyl group Biosensor development; no therapeutic use

Critical Analysis :

  • Structural Complexity vs. Target Specificity: While flavonoid derivatives (e.g., ) exhibit broad bioactivity (e.g., antioxidant, anti-inflammatory), their large size (MW >1,100) limits bioavailability. In contrast, EMPA’s compact structure (MW 540.92) balances target affinity and pharmacokinetics.
  • Functional Group Impact : The 4-nitrophenyl group in simple glycosides enables applications in biosensors but lacks therapeutic relevance due to cytotoxicity risks.

Research Findings and Trends

SGLT2 Inhibitor Optimization : Recent studies focus on modifying the benzylphenyl group (e.g., replacing oxolan with spirocyclic ethers) to enhance selectivity and reduce off-target effects .

Impurity Control : Advances in quality-by-design (QbD) methodologies ensure stringent control of synthesis intermediates like IMP1 and IMP2 in EMPA production .

Beyond Diabetes : Emerging research explores SGLT2 inhibitors for heart failure and chronic kidney disease, leveraging EMPA’s hemodynamic benefits .

Q & A

Q. What are the critical analytical techniques for confirming the stereochemistry and purity of this compound?

To confirm stereochemistry, nuclear magnetic resonance (NMR) spectroscopy (particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR) is essential for identifying chiral centers and spatial arrangements, as demonstrated in structural analyses of similar glycosides . X-ray crystallography provides definitive proof of molecular configuration, as seen in crystallographic studies of oxane derivatives . For purity assessment, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is recommended, with protocols adapted from purity validation methods for complex carbohydrates .

Q. How should researchers handle and store this compound to maintain stability?

Store the compound in airtight containers under inert gas (e.g., nitrogen) at –20°C to prevent hydrolysis of the hydroxymethyl group. Avoid exposure to moisture and light, as these factors degrade similar oxane derivatives . Use desiccants in storage environments, and monitor stability via periodic HPLC analysis .

Q. What synthetic strategies are effective for introducing the oxolan-3-yloxybenzyl moiety?

The oxolan-3-yloxybenzyl group can be introduced via Mitsunobu reactions, leveraging diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple phenolic intermediates with tetrahydrofuran-derived alcohols. Protecting groups (e.g., acetyl for hydroxyls) are critical to prevent side reactions, as shown in syntheses of analogous aryl-substituted oxanes .

Q. Which spectroscopic methods are suitable for characterizing this compound’s functional groups?

Infrared (IR) spectroscopy identifies hydroxyl and ether stretches (3200–3600 cm1^{-1} and 1100–1250 cm1^{-1}, respectively). 19F^{19}\text{F}-NMR (if applicable) and 1H^{1}\text{H}-NMR differentiate aromatic protons and methoxy groups, while high-resolution mass spectrometry (HRMS) confirms molecular weight .

Q. How can researchers assess the compound’s solubility for in vitro assays?

Use a tiered solubility screen: start with polar solvents (e.g., DMSO, water) and progress to co-solvents (e.g., ethanol-water mixtures). Quantify solubility via UV-Vis spectroscopy at λmax (determined experimentally). Reference protocols from glycoside solubility studies, adjusting for the compound’s hydrophobic aryl groups .

Advanced Research Questions

Q. What experimental designs optimize selective functionalization of the hydroxymethyl group?

Employ orthogonal protection-deprotection strategies. For example, temporarily protect the hydroxymethyl as a silyl ether (e.g., TBDMS), then functionalize other hydroxyls. Catalytic methods (e.g., TEMPO-mediated oxidation) selectively convert the hydroxymethyl to a carboxylate, as validated in carbohydrate chemistry . Reaction monitoring via thin-layer chromatography (TLC) and 1H^{1}\text{H}-NMR ensures selectivity .

Q. How can metabolic stability be evaluated in biological systems?

Use in vitro hepatocyte or microsomal assays with LC-MS quantification. Incubate the compound with liver microsomes (human/rat) and measure parent compound depletion over time. Compare half-life (t1/2) to controls, referencing protocols for glycoside metabolism . Isotopic labeling (e.g., 14C^{14}\text{C}-tagging) tracks metabolite formation .

Q. What strategies reconcile contradictory data on the compound’s reactivity under acidic conditions?

Conduct pH-dependent stability studies (pH 1–7) at 37°C, sampling at intervals for HPLC analysis. Differences in reported reactivity may arise from buffer composition (e.g., phosphate vs. acetate) or temperature gradients. Statistical tools (e.g., ANOVA) identify significant variables, as applied in hydrolysis studies of labile ethers .

Q. How to investigate the compound’s interaction with biological targets (e.g., enzymes)?

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements. Molecular docking simulations (e.g., AutoDock Vina) predict binding poses, guided by X-ray structures of target proteins. Validate with mutagenesis studies, as done for glycosidase inhibitors .

Q. What methodologies assess the compound’s environmental fate and ecotoxicology?

Follow OECD guidelines for biodegradation (Test 301) and aquatic toxicity (Daphnia magna acute toxicity). Measure soil adsorption coefficients (Koc) via batch equilibrium experiments. Compare degradation pathways (photolysis, hydrolysis) using LC-MS/MS, referencing environmental fate studies of aryl ethers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.